δ-デカラクトン

概要

説明

Delta-Decalactone is a chemical compound classified as a lactone, which naturally occurs in fruit and milk products in trace amounts . It is known for its sweet, creamy, and fruity aroma, making it a valuable component in the flavor and fragrance industry . The compound is also known by other names such as 6-Pentyloxan-2-one and 5-Decanolide .

科学的研究の応用

Delta-Decalactone has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of biodegradable polymers.

Biology: Studied for its role in natural product biosynthesis and microbial metabolism.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Widely used in the flavor and fragrance industry for its characteristic aroma.

作用機序

Target of Action

Delta-Decalactone is a chemical compound, classified as a lactone, that naturally occurs in fruit and milk products . It is an aroma component with a sweet and milky odor . The primary targets of Delta-Decalactone are the olfactory receptors, where it imparts a creamy odor and is a key part of the backbone of most dairy flavors .

Mode of Action

Delta-Decalactone interacts with its targets, the olfactory receptors, by binding to them and triggering a sensory response. This interaction results in the perception of a creamy odor, which is characteristic of Delta-Decalactone .

Biochemical Pathways

Delta-Decalactone affects the olfactory sensory pathways. Upon binding to the olfactory receptors, it triggers a signal transduction pathway that leads to the perception of smell. The downstream effects include the activation of the olfactory bulb in the brain, which processes the sensory input and leads to the perception of the creamy odor associated with Delta-Decalactone .

Pharmacokinetics

Its bioavailability would be influenced by factors such as concentration and duration of exposure .

Result of Action

The molecular and cellular effects of Delta-Decalactone’s action primarily involve the activation of olfactory receptors and the subsequent sensory perception of a creamy odor. This makes Delta-Decalactone a valuable compound in the food and fragrance industries, where it is used to impart a creamy and milky flavor or scent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Delta-Decalactone. For instance, its volatility means that it can easily evaporate at room temperature, which can affect its concentration and thus its perceived intensity of smell. Furthermore, factors such as pH and temperature can influence the stability of Delta-Decalactone .

生化学分析

Biochemical Properties

It is known that Delta-Decalactone can be produced from both chemical and biological sources . It is produced chemically from Baeyer–Villiger oxidation of delfone .

Molecular Mechanism

It is known that it can be obtained from both chemical and biological sources

Temporal Effects in Laboratory Settings

It is known that Delta-Decalactone is used as an analytical standard for the quantification of the analyte in yogurt using gas chromatography-mass spectrometry (GC-MS) and in sweet whey powder using gas chromatography/olfactometry (GC-O) and gas chromatography/mass spectrometry (GC-MS) .

Metabolic Pathways

It is known that Delta-Decalactone can be produced from both chemical and biological sources .

準備方法

Synthetic Routes and Reaction Conditions

Delta-Decalactone can be synthesized through various chemical and biological methods. One common chemical method involves the Baeyer–Villiger oxidation of delfone . Another method includes the hydrogenation of 6-pentyl-α-pyrone .

Industrial Production Methods

Industrial production of delta-Decalactone often involves microbial reduction of massoia lactone using specific bacteria or yeast strains . For example, Saccharomyces cerevisiae and Polyporus durus have been used to produce delta-Decalactone from natural 2-decen-1,5-olide . Another method involves the bioreduction of Massoia Oil using Saccharomyces pastorianus .

化学反応の分析

Types of Reactions

Delta-Decalactone undergoes various chemical reactions, including oxidation, reduction, and ring-opening polymerization .

Common Reagents and Conditions

Oxidation: Baeyer–Villiger oxidation using peroxy acids.

Reduction: Hydrogenation using hydrogen gas and catalysts.

Ring-Opening Polymerization: Catalyzed by diphenyl phosphate at room temperature.

Major Products

Oxidation: Produces delta-Decalactone from delfone.

Reduction: Produces delta-Decalactone from 6-pentyl-α-pyrone.

Ring-Opening Polymerization: Produces aliphatic polyesters.

類似化合物との比較

Delta-Decalactone is often compared with other lactones such as gamma-Decalactone and delta-Dodecalactone . While all these compounds share similar structural features, delta-Decalactone is unique due to its specific aroma profile and its applications in both the flavor industry and polymer synthesis .

List of Similar Compounds

- Gamma-Decalactone

- Delta-Dodecalactone

- 5-Decanolide

- 6-Pentyloxan-2-one

Delta-Decalactone stands out for its versatility and wide range of applications, making it a compound of significant interest in various fields of research and industry.

特性

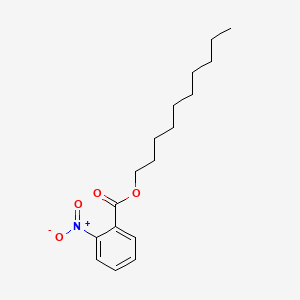

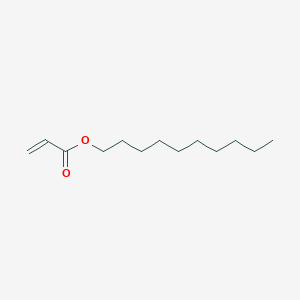

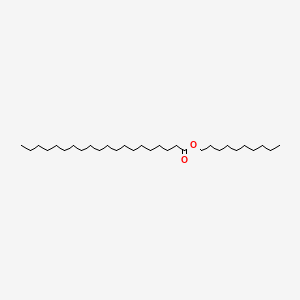

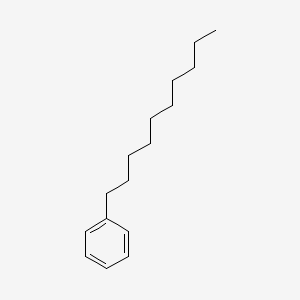

IUPAC Name |

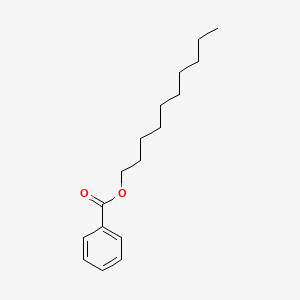

6-pentyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBSPIPJMLAMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

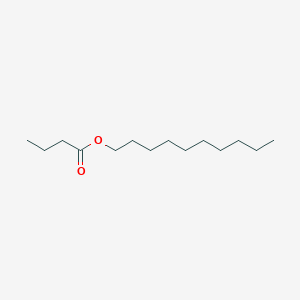

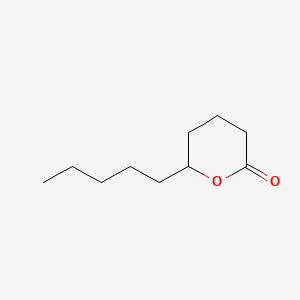

CCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044496 | |

| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 120.00 °C. @ 0.02 mm Hg | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very soluble in alcohol and propylene glycol; insoluble in water | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | delta-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.971 | |

| Record name | delta-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

705-86-2 | |

| Record name | δ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-decalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-5-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNA0S5T234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-27.00 °C. @ 760.00 mm Hg | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is δ-decalactone primarily known for?

A1: δ-Decalactone is prized for its powerful, pleasant aroma, often described as peach-like, creamy, or coconutty. This makes it a sought-after ingredient in the flavor and fragrance industry. [, , , , , , , , ]

Q2: In which fruits is δ-decalactone naturally found?

A2: Research reveals its presence in various fruits, including peaches [, ], apricots [, ], nectarines [, ], and raspberries [, ]. [, , , , , ]

Q3: Does the concentration of δ-decalactone vary between different cultivars of a fruit?

A3: Yes, studies on raspberries indicate variations in volatile compound concentrations, including δ-decalactone, across different cultivars. []

Q4: Can the processing of fruits influence the concentration of δ-decalactone?

A4: Yes, research comparing fresh and cooked peach juice showed a significant increase in δ-decalactone levels after cooking, suggesting its generation from precursors during thermal processing. []

Q5: What other food products utilize δ-decalactone for its aroma?

A5: It's used to enhance creaminess in dairy products like butter [, ] and cream [] and is also found in products like nonfat dry milk []. [, , , ]

Q6: How is δ-decalactone produced naturally?

A6: The yeast Sporobolomyces odorus can biosynthesize optically active δ-decalactone through a 13-lipoxygenase pathway. [] This pathway involves the oxidation of specific fatty acids, leading to the formation of lactones. [, ]

Q7: Are there any microorganisms that can produce δ-decalactone from unusual precursors?

A7: Research has shown that certain microbes can convert alpha, beta-unsaturated lactones found in Massoi bark oil into natural δ-decalactone. []

Q8: Can δ-decalactone be produced through chemical synthesis?

A8: Yes, there are established chemical synthesis procedures for producing δ-decalactone. [, ]

Q9: Can genetic modification influence the aroma profile of fruits by affecting δ-decalactone production?

A9: Studies on peaches found that the expression of specific genes, such as those from the lipoxygenase (LOX) family, is linked to the production of aroma volatiles, including δ-decalactone, during fruit ripening. This suggests potential for modifying aroma profiles through genetic manipulation. []

Q10: What techniques are commonly used to analyze and quantify δ-decalactone in various samples?

A10: Gas chromatography-mass spectrometry (GC-MS) [, , , , , , , ] combined with techniques like solid-phase microextraction (SPME) [, , , ] or dynamic headspace analysis (DHA) [] are frequently employed for this purpose.

Q11: What is the advantage of using SPME in conjunction with GC-MS?

A11: SPME allows for the efficient extraction and preconcentration of volatile compounds like δ-decalactone from complex matrices, enhancing the sensitivity and selectivity of GC-MS analysis. [, ]

Q12: What is the molecular formula and weight of δ-decalactone?

A12: Its molecular formula is C10H18O2, and its molecular weight is 170.25 g/mol. [Various sources confirm this information]

Q13: Does δ-decalactone exhibit chirality?

A13: Yes, it exists as two enantiomers due to the presence of a chiral center. The (R)-enantiomer is reported to have a stronger and more desirable peach-like aroma compared to the (S)-enantiomer. [, ]

Q14: Are there any potential applications of δ-decalactone beyond the food and fragrance industries?

A14: It has shown potential as an insect repellent, specifically against German cockroaches. [, ] A study found that a formulation containing δ-decalactone exhibited attracting properties for both adult and larval stages of the insect. []

Q15: Is δ-decalactone being investigated for any potential medical or pharmaceutical applications?

A15: While not extensively researched in this domain, one study did examine its use in a topical hazard evaluation program for a candidate insect repellent. [] Further research is needed to explore potential medical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。